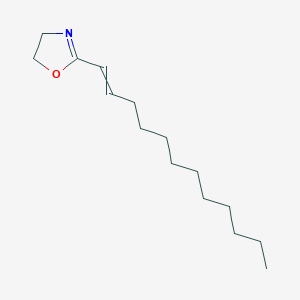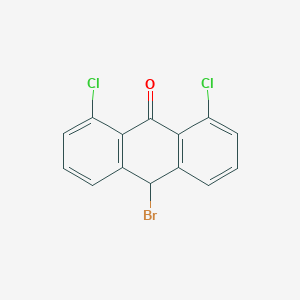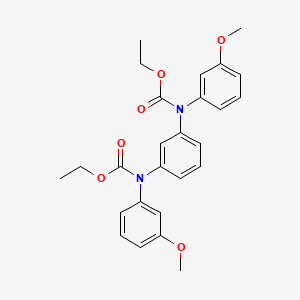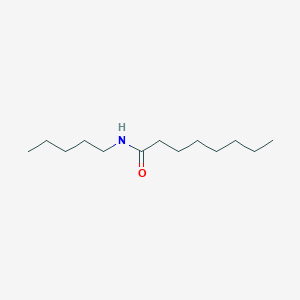
Octanamide, N-pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanamide, N-pentyl-: is an organic compound belonging to the class of amides. It is characterized by the presence of an octanamide backbone with a pentyl group attached to the nitrogen atom. Amides are known for their significant role in organic chemistry due to their stability and ability to form hydrogen bonds.
準備方法
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis from Aldehydes: A common method involves the conversion of aldehydes to amides via a nitrile intermediate.
Direct Reaction with Acyl Chlorides: Another method involves the reaction of octanoyl chloride with pentylamine under basic conditions to form Octanamide, N-pentyl-.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
化学反応の分析
Types of Reactions:
Hydrolysis: Octanamide, N-pentyl- can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amide can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Octanoic acid and pentylamine.
Reduction: Octylamine.
Substitution: Depends on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its potential biological activities, including antimicrobial properties.
Medicine:
- Investigated for its potential use in drug development due to its stability and ability to form hydrogen bonds.
Industry:
- Utilized in the production of polymers and other materials due to its amide functionality.
作用機序
The mechanism of action of Octanamide, N-pentyl- involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
- Hexanamide, N-pentyl-
- Decanamide, N-pentyl-
- Butanamide, N-pentyl-
Comparison:
- Hexanamide, N-pentyl- has a shorter carbon chain, which may affect its solubility and reactivity.
- Decanamide, N-pentyl- has a longer carbon chain, potentially leading to different physical properties such as melting and boiling points.
- Butanamide, N-pentyl- has a much shorter carbon chain, significantly affecting its chemical behavior and applications.
Uniqueness: Octanamide, N-pentyl- is unique due to its specific carbon chain length, which balances solubility and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
64891-13-0 |
|---|---|
分子式 |
C13H27NO |
分子量 |
213.36 g/mol |
IUPAC名 |
N-pentyloctanamide |
InChI |
InChI=1S/C13H27NO/c1-3-5-7-8-9-11-13(15)14-12-10-6-4-2/h3-12H2,1-2H3,(H,14,15) |
InChIキー |
DRJSKEIJWJWZQO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)NCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


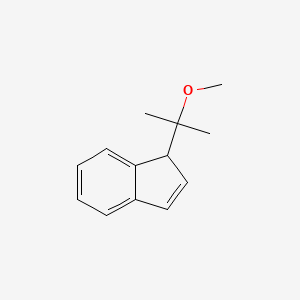
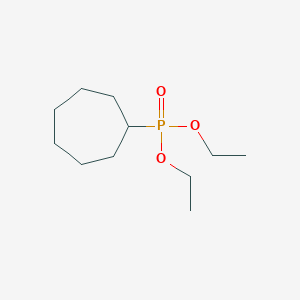
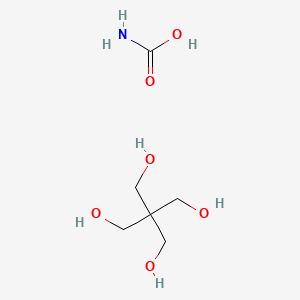
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)

